Benzetimida

Descripción general

Descripción

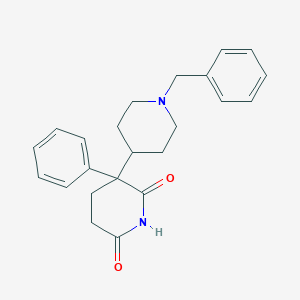

Benzetimide is a muscarinic antagonist that has been used to treat neuroleptic-induced parkinsonism. It is the (-)-enantimorph of dexetimide and is known for its anticholinergic properties . The compound has a molecular formula of C23H26N2O2 and a molecular weight of 362.46 g/mol .

Aplicaciones Científicas De Investigación

Benzetimide has several scientific research applications:

Chemistry: Used as a reference compound in the study of muscarinic antagonists.

Biology: Investigated for its effects on muscarinic receptors in various biological systems.

Medicine: Explored for its potential in treating neuroleptic-induced parkinsonism and other conditions involving cholinergic dysfunction.

Industry: Utilized in the development of new anticholinergic drugs .

Mecanismo De Acción

Target of Action

Benzetimide, also known as the (-)-enantimorph of dexetimide , primarily targets the muscarinic acetylcholine receptors . These receptors play a crucial role in transmitting signals in the nervous system and are involved in various physiological functions.

Mode of Action

Benzetimide acts as a muscarinic antagonist . This means it binds to the muscarinic acetylcholine receptors and blocks their activation by acetylcholine, a neurotransmitter. By doing so, it inhibits the parasympathetic nerve impulses, which are responsible for involuntary muscle movements in the gastrointestinal tract, lungs, and other areas of the body.

Result of Action

The molecular and cellular effects of benzetimide’s action primarily involve the inhibition of muscarinic acetylcholine receptors. This inhibition can alter the function of various organ systems throughout the body, potentially leading to therapeutic effects. For instance, benzetimide has been used to treat neuroleptic-induced parkinsonism , a condition characterized by movement and muscle control problems.

Análisis Bioquímico

Biochemical Properties

Benzetimide interacts with the muscarinic acetylcholine receptor, acting as an antagonist . This means it binds to the receptor and inhibits its normal function. The nature of this interaction is competitive, as Benzetimide competes with acetylcholine for the same binding site on the receptor .

Cellular Effects

Benzetimide’s antagonistic action on the muscarinic acetylcholine receptor can have various effects on cells. For example, it can inhibit the activation of certain cell signaling pathways that are normally triggered by acetylcholine. This can influence various cellular processes, including gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, Benzetimide exerts its effects by binding to the muscarinic acetylcholine receptor. This binding prevents acetylcholine from activating the receptor, thereby inhibiting the downstream effects of receptor activation. These effects can include changes in gene expression and cellular metabolism .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Benzetimide can be synthesized through a multi-step process involving the reaction of benzetimide hydrochloride with sodium bicarbonate in water, followed by extraction with dichloromethane. The organic layer is then dried, filtered, and the solvent is evaporated. The residue is separated into its enantiomers by chiral column chromatography .

Industrial Production Methods: Industrial production of benzetimide typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards .

Análisis De Reacciones Químicas

Types of Reactions: Benzetimide undergoes various chemical reactions, including:

Oxidation: Benzetimide can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert benzetimide to its corresponding amines.

Substitution: Benzetimide can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: N-oxides of benzetimide.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

Dexetimide: The (-)-enantimorph of benzetimide with similar anticholinergic properties.

Meletimide: Another muscarinic antagonist with comparable effects.

Cinperene: Similar in its ability to block pilocarpine-induced lacrimation or salivation.

Uniqueness of Benzetimide: Benzetimide is unique due to its high central anticholinergic potency, making it particularly effective in treating conditions like neuroleptic-induced parkinsonism. Its ability to block muscarinic receptors at submydriatic dose levels sets it apart from other anticholinergics .

Actividad Biológica

Benzetimide, also known as Dexetimide, is a compound recognized for its significant biological activities, particularly as a high-affinity muscarinic receptor antagonist. This article delves into the synthesis, structure-activity relationships, and various biological effects of benzetimide, supported by relevant data tables and case studies.

Benzetimide has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 398.926 g/mol |

| Density | 1.178 g/cm³ |

| Melting Point | 181-183 °C |

| Boiling Point | 543.9 °C |

| Flash Point | 282.7 °C |

These properties are crucial for understanding the compound's stability and reactivity in biological systems .

Benzetimide primarily acts as an antagonist at muscarinic acetylcholine receptors (mAChRs). This action is particularly relevant in the context of treating neuroleptic-induced parkinsonism, where it alleviates symptoms by blocking excessive cholinergic activity in the central nervous system. The compound's affinity for mAChRs makes it a valuable tool in pharmacological research and therapeutic applications .

Biological Activity

- Anticholinergic Effects : Benzetimide exhibits both peripheral and central anticholinergic properties. Studies have shown that it effectively reduces cholinergic overactivity, which is beneficial in conditions like Parkinson's disease where dopaminergic activity is compromised .

- CXCR3 Antagonism : Research has identified benzetimide derivatives that act as potent antagonists of the CXCR3 receptor, which is involved in inflammatory responses. This property suggests potential applications in treating inflammatory diseases .

- Neuroprotective Effects : Benzetimide has been studied for its neuroprotective effects against neurodegeneration. Its ability to modulate neurotransmitter systems positions it as a candidate for further exploration in neurodegenerative disorders .

Case Study 1: Anticholinergic Activity

A study conducted on rats evaluated the anticholinergic properties of benzetimide using an anti-pilocarpine test. Results indicated significant reductions in cholinergic activity, supporting its use as an effective anticholinergic agent .

Case Study 2: CXCR3 Antagonism

In a series of experiments, derivatives of benzetimide were synthesized and tested for their ability to inhibit CXCR3-mediated signaling pathways. The results demonstrated that certain derivatives exhibited enhanced potency compared to the parent compound, indicating a promising direction for anti-inflammatory drug development .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies of benzetimide have revealed critical insights into its pharmacological profile. Modifications to the benzetimide structure can lead to variations in receptor affinity and selectivity:

| Modification | Effect on Activity |

|---|---|

| Addition of alkyl groups | Increased lipophilicity and receptor binding |

| Alteration of functional groups | Enhanced selectivity for mAChRs or CXCR3 |

These findings emphasize the importance of chemical modifications in optimizing therapeutic efficacy .

Propiedades

IUPAC Name |

3-(1-benzylpiperidin-4-yl)-3-phenylpiperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2/c26-21-11-14-23(22(27)24-21,19-9-5-2-6-10-19)20-12-15-25(16-13-20)17-18-7-3-1-4-8-18/h1-10,20H,11-17H2,(H,24,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQQIVYSCPWCSSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2046173 | |

| Record name | Benzetimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14051-33-3 | |

| Record name | Benzetimide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014051333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzetimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZETIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B987T0L5FX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.